4-Formylphenyl 3-iodobenzoate

Organic Synthesis Medicinal Chemistry Materials Science

4-Formylphenyl 3-iodobenzoate (C₁₄H₉IO₃, MW 352.13) is a bench-stable aromatic ester building block with two chemically orthogonal reactive centers: a para-formyl group for nucleophilic addition and imine/oxime ligation, and a meta-iodo substituent primed for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck). The 3-iodo orientation confers unique oxidative addition kinetics distinct from the 4-iodo regioisomer, avoiding conjugation with the ester carbonyl. Key applications: (1) constructing biaryl libraries via sequential Suzuki-Miyaura coupling followed by aldehyde functionalization; (2) post-synthetic modification of covalent organic frameworks (COFs); (3) halogen-bonded crystal engineering. Exact mass 351.959639 g/mol; GC-MS signature documented in Wiley Registry.

Molecular Formula C14H9IO3
Molecular Weight 352.12g/mol
Cat. No. B400360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylphenyl 3-iodobenzoate
Molecular FormulaC14H9IO3
Molecular Weight352.12g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)C=O
InChIInChI=1S/C14H9IO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H
InChIKeyKXKJJQZEXGUNNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylphenyl 3-iodobenzoate | Bifunctional Aromatic Ester Overview


4-Formylphenyl 3-iodobenzoate (C14H9IO3, MW 352.13 g/mol) is a bench-stable aromatic ester building block featuring a para-formyl group on the phenyl ester moiety and a meta-iodo substituent on the benzoyl backbone [1]. The compound provides two chemically orthogonal reactive centers: a carbonyl aldehyde capable of nucleophilic addition and imine/oxime ligation, and an aryl iodide primed for transition metal-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) [1]. Its exact mass of 351.959639 g/mol and GC-MS spectral signature are documented in the Wiley Registry of Mass Spectral Data, confirming its structural identity and analytical traceability [1].

Why 4-Formylphenyl 3-iodobenzoate Cannot Be Replaced by Analogs


The 3-iodo substitution pattern on the benzoyl ring confers a unique steric and electronic profile that directly governs reaction kinetics and chemoselectivity in cross-coupling manifolds. Unlike the 4-iodo regioisomer, the meta-iodo orientation in 4-Formylphenyl 3-iodobenzoate avoids conjugation with the ester carbonyl, yielding distinct oxidative addition rates with Pd(0) catalysts and different regioselectivity in subsequent transformations [1][2]. Substitution with the non-iodinated 4-Formylphenyl benzoate eliminates the heavy-atom handle entirely, precluding all Pd-catalyzed aryl functionalization. Even halogen-for-halogen exchanges (e.g., Br or Cl) dramatically alter reactivity profiles; aryl iodides undergo oxidative addition orders of magnitude faster than bromides or chlorides in Pd systems, and their larger van der Waals radius influences ligand binding geometries and steric congestion in catalytic cycles [1]. These differences render simple analog substitution a high-risk proposition for reproducibility in synthetic sequences optimized for the 3-iodo ester.

Key Differentiation vs. Comparator Compounds


Iodine Regioisomerism: 3-Iodo vs. 4-Iodo Position

The 3-iodo substitution in 4-Formylphenyl 3-iodobenzoate imparts distinct electronic and conformational characteristics relative to the 4-iodo regioisomer. Structural studies on related 3- and 4-iodobenzoic acid derivatives demonstrate that the meta-iodo isomer exhibits altered 13C NMR chemical shifts and IR vibrational frequencies due to differential conjugation with the ester carbonyl [1]. Specifically, the 3-iodo configuration avoids the extended π-conjugation present in the 4-iodo system, resulting in a less planar ground-state geometry and altered dipole moment [1]. In Pd-catalyzed cross-coupling, the 3-iodoarene typically displays faster oxidative addition than the 4-iodo counterpart due to reduced electron density at the carbon-iodine bond, as the meta position is less stabilized by resonance from para-electron-withdrawing groups [2].

Organic Synthesis Medicinal Chemistry Materials Science

Heavy Atom Effect: Iodine vs. Bromine vs. Chlorine Reactivity

Aryl iodides such as 4-Formylphenyl 3-iodobenzoate undergo oxidative addition to Pd(0) complexes at rates 10-100 times faster than the corresponding aryl bromides, and over 1000 times faster than aryl chlorides [1]. This reactivity hierarchy is well-established: C-I bond dissociation energy (~50 kcal/mol) is substantially lower than C-Br (~67 kcal/mol) and C-Cl (~84 kcal/mol), facilitating facile activation under mild conditions [2]. Consequently, the 3-iodo ester can participate in Suzuki-Miyaura couplings at room temperature using low catalyst loadings (0.1-1 mol% Pd), whereas the 3-bromo analog often requires heating (60-80°C) and higher catalyst amounts [1][2]. The 3-chloro analog is generally inert to many standard Pd-coupling conditions unless specialized ligands are employed.

Cross-Coupling Catalysis Organic Synthesis Medicinal Chemistry

Orthogonal Reactivity vs. Mono-functional Analog

4-Formylphenyl 3-iodobenzoate possesses two chemically orthogonal functional groups that can be addressed independently: the aldehyde participates in imine/oxime ligation under mild aqueous conditions, while the aryl iodide remains inert to these conditions and can be subsequently engaged in Pd-catalyzed cross-coupling [1]. In contrast, the non-iodinated analog 4-Formylphenyl benzoate (CAS 5339-06-0) lacks the aryl iodide entirely, offering only the aldehyde for derivatization . Computed physicochemical properties further differentiate the two: the iodine atom increases molecular weight by ~126 Da (352.13 vs. 226.23 g/mol) and is predicted to raise the boiling point by approximately 70°C (class inference based on halogen effects on volatility) . The heavy atom also enhances UV absorption and MS ionization efficiency, improving analytical detection limits in LC-MS and GC-MS assays [2].

Bioconjugation Covalent Organic Frameworks Polymer Chemistry

Methoxy-Substituted Analog Comparison

The 4-methoxy analog 4-Formylphenyl 3-iodo-4-methoxybenzoate (CAS 875107-50-9) introduces an electron-donating methoxy group on the benzoyl ring, which significantly alters the electronic environment of the aryl iodide and the ester linkage . This modification is intentionally designed for antibody-drug conjugate (ADC) linker applications, where the methoxy group modulates the hydrolytic stability of the ester bond and influences the rate of payload release . The target compound (without the 4-methoxy group) presents a more electron-deficient aryl iodide, which undergoes oxidative addition more rapidly in Pd catalysis and exhibits a different hydrolysis profile. The molecular weight differs by ~30 Da (352.13 vs. 382.15 g/mol), and the presence of the methoxy group adds an additional site for hydrogen bonding and metabolic processing .

ADC Linker Bioconjugation Medicinal Chemistry

Iodine van der Waals Radius and Crystal Packing

The iodine atom in 4-Formylphenyl 3-iodobenzoate (van der Waals radius ~1.98 Å) introduces significantly greater steric bulk and polarizability compared to bromine (1.85 Å), chlorine (1.75 Å), or hydrogen (1.20 Å) [1]. This influences crystal packing motifs, melting point, and solubility characteristics. While specific experimental crystallographic data for this exact compound is not available, class-level inference from iodoaromatic ester crystal structures indicates that the iodine atom promotes halogen bonding interactions (C-I···O=C) that can template supramolecular assemblies [2]. The heavier halogen also contributes to higher density values; the predicted density for 4-Formylphenyl 3-iodobenzoate is expected to be >1.7 g/cm³, based on analogous 4-iodobenzyl esters [3], compared to 1.2 g/cm³ for the non-iodinated 4-Formylphenyl benzoate .

Crystal Engineering Materials Science Solid-State Chemistry

Application Scenarios for 4-Formylphenyl 3-iodobenzoate


Divergent Synthesis of Biaryl Pharmacophores

In medicinal chemistry campaigns, 4-Formylphenyl 3-iodobenzoate serves as a privileged intermediate for constructing biaryl libraries via Suzuki-Miyaura coupling followed by aldehyde functionalization. The aryl iodide's rapid oxidative addition (10-100x faster than bromide analogs) allows for high-throughput parallel synthesis under mild conditions, minimizing decomposition of sensitive functional groups [1]. After cross-coupling installs the desired aryl or heteroaryl partner, the aldehyde can be independently elaborated into amines, alcohols, or heterocycles without affecting the newly formed C-C bond [2]. This orthogonal reactivity is particularly valuable for generating diverse screening compounds where both the eastern and western portions of the molecule require independent variation.

Covalent Organic Framework and Polymer Building Block

The combination of an aldehyde and an aryl iodide in 4-Formylphenyl 3-iodobenzoate makes it an ideal monomer for the synthesis of functionalized covalent organic frameworks (COFs) and porous polymers. The aldehyde participates in imine formation with diamine linkers to construct the framework backbone, while the pendant aryl iodide can be post-synthetically modified via Pd-catalyzed cross-coupling to introduce catalytic sites, chromophores, or ion-exchange moieties [1]. This sequential functionalization strategy is not possible with non-iodinated analogs such as 4-Formylphenyl benzoate. The heavy iodine atom also enhances electron density contrast in TEM imaging and improves X-ray diffraction quality for structural characterization of the resulting materials.

Analytical Standard and Reference Material

4-Formylphenyl 3-iodobenzoate's well-defined mass spectral signature (Exact Mass 351.959639 g/mol, GC-MS spectrum in Wiley Registry) makes it a reliable reference standard for method development and validation in GC-MS and LC-MS assays [1]. The characteristic iodine isotopic pattern (M:M+2 ≈ 100:100) provides an unmistakable fingerprint for compound identification, even in complex mixtures. This is in contrast to non-iodinated analogs (e.g., 4-Formylphenyl benzoate) which rely solely on less distinctive hydrocarbon fragmentation patterns. Procurement of this specific compound is therefore essential for laboratories developing targeted or non-targeted analytical methods for iodoaromatic esters and related building blocks.

Halogen Bonding-Directed Crystal Engineering

In crystal engineering and solid-state supramolecular chemistry, 4-Formylphenyl 3-iodobenzoate is a candidate tecton for constructing halogen-bonded assemblies. The iodine atom acts as a halogen bond donor (C-I···O=C), while the aldehyde oxygen and ester carbonyl serve as acceptors. Class-level evidence indicates that iodoarene esters form directional halogen bonds with strength intermediate between hydrogen bonds and van der Waals interactions [1][2]. This property is absent in the bromo and chloro analogs due to their lower polarizability. Researchers aiming to design cocrystals, organic semiconductors, or porous molecular solids should select the 3-iodo ester over lighter halogen congeners to maximize the strength and directionality of halogen bonding interactions.

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